![molecular formula C22H15ClFN3O5S B14137498 2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2-chloro-4-fluorophenyl)acetamide CAS No. 1252924-08-5](/img/structure/B14137498.png)
2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2-chloro-4-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thieno[3,2-d]pyrimidine-1(2H)-acetamide, 3-(1,3-benzodioxol-5-ylmethyl)-N-(2-chloro-4-fluorophenyl)-3,4-dihydro-2,4-dioxo- is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential therapeutic applications, particularly in the treatment of various cancers due to its antiproliferative properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thieno[3,2-d]pyrimidine derivatives typically involves multi-step reactions. One common method includes the cyclization of appropriate thieno derivatives with pyrimidine precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process might include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Thieno[3,2-d]pyrimidine-1(2H)-acetamide derivatives can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines .
Applications De Recherche Scientifique
Chemistry: These compounds are used as intermediates in the synthesis of more complex molecules.
Biology: They are studied for their interactions with biological macromolecules and their effects on cellular processes.
Industry: These compounds are used in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of thieno[3,2-d]pyrimidine-1(2H)-acetamide derivatives involves their interaction with specific molecular targets within cells. These compounds can inhibit enzymes such as EZH2, which plays a role in the regulation of gene expression. By inhibiting EZH2, these compounds can induce apoptosis and inhibit the proliferation of cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activity.
Heterocyclic fused pyrimidines: These compounds have additional fused rings, which can enhance their potency and selectivity as anticancer agents.
Uniqueness
Thieno[3,2-d]pyrimidine-1(2H)-acetamide, 3-(1,3-benzodioxol-5-ylmethyl)-N-(2-chloro-4-fluorophenyl)-3,4-dihydro-2,4-dioxo- stands out due to its specific substituents, which contribute to its unique biological activity and potential therapeutic applications. Its ability to inhibit multiple targets and overcome drug resistance makes it a promising candidate for further development .
Propriétés
Numéro CAS |
1252924-08-5 |
|---|---|
Formule moléculaire |
C22H15ClFN3O5S |
Poids moléculaire |
487.9 g/mol |
Nom IUPAC |
2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(2-chloro-4-fluorophenyl)acetamide |
InChI |
InChI=1S/C22H15ClFN3O5S/c23-14-8-13(24)2-3-15(14)25-19(28)10-26-16-5-6-33-20(16)21(29)27(22(26)30)9-12-1-4-17-18(7-12)32-11-31-17/h1-8H,9-11H2,(H,25,28) |
Clé InChI |
KMGVQYJZZUKFIA-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C=CS4)N(C3=O)CC(=O)NC5=C(C=C(C=C5)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


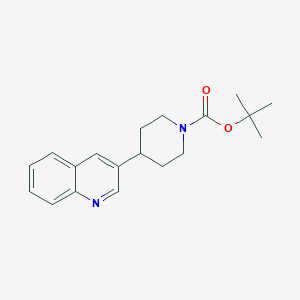
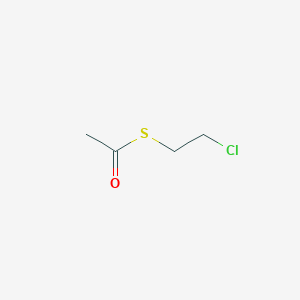

![1-[4-(Difluoromethoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B14137438.png)
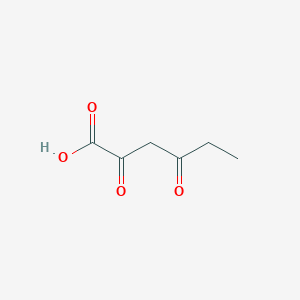
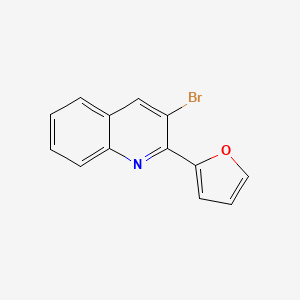

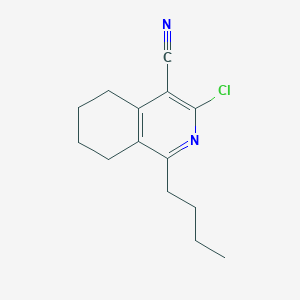
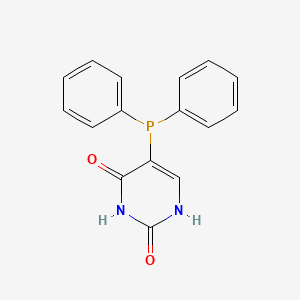
![3-amino-N-[4-chloro-2-(phenylcarbonyl)phenyl]-4-(4-fluorophenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14137472.png)
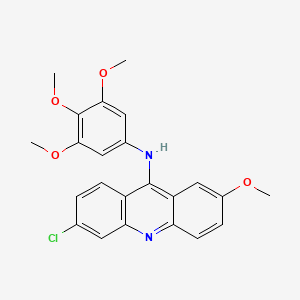
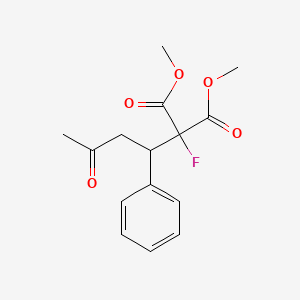
![(Z)-3-(2-Methoxy-phenyl)-N-[1-methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-acrylamide](/img/structure/B14137492.png)
![4-Phenyl-5,6-dihydrobenzo[h]quinazoline](/img/structure/B14137497.png)
